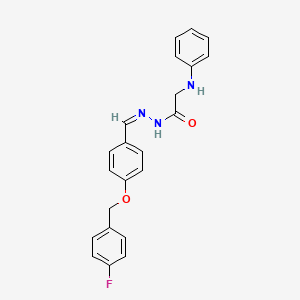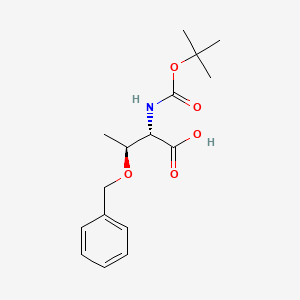
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine is a chemical compound with the molecular formula C15H21NO5. It is a derivative of the amino acid threonine, where the hydroxyl group is protected by a benzyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine typically involves the protection of the hydroxyl and amino groups of threonine. The process can be summarized as follows:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by benzylation. This is usually achieved by reacting threonine with benzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by the introduction of a tert-butoxycarbonyl (Boc) group. This is done by reacting the benzylated threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under specific conditions to yield free threonine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Boc Group: This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Deprotection of Benzyl Group: Hydrogenolysis using palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used.
Major Products Formed
The major products formed from these reactions include free threonine and its derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine primarily involves its role as a protected amino acid derivative. The protecting groups (Boc and benzyl) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity is influenced by the stability of these protecting groups and their ability to be selectively removed under specific conditions.
相似化合物的比较
Similar Compounds
o-Benzyl-n-(tert-butoxycarbonyl)-d-serine: Similar in structure but derived from serine instead of threonine.
o-Benzyl-n-(tert-butoxycarbonyl)-l-serine: Another similar compound with the same protecting groups but derived from l-serine.
o-Benzyl-n-(tert-butoxycarbonyl)-d-threonine: The d-isomer of the compound .
Uniqueness
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine is unique due to its specific stereochemistry and the presence of both Boc and benzyl protecting groups. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
属性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC 名称 |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13-/m0/s1 |
InChI 键 |
CTXPLTPDOISPTE-AAEUAGOBSA-N |
手性 SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


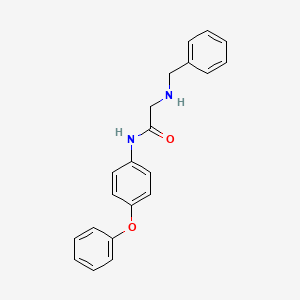


![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)

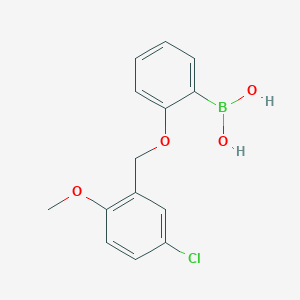
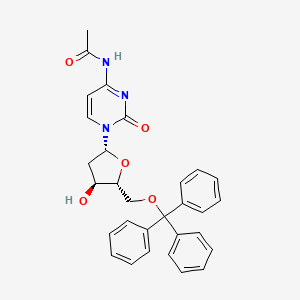
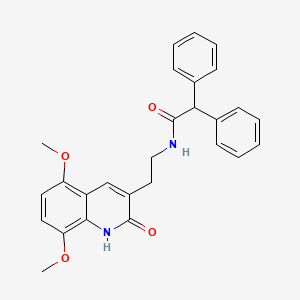
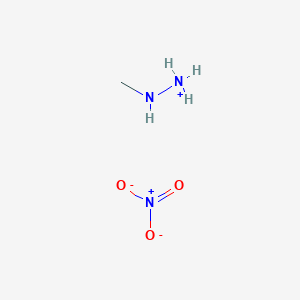
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)
